molecular formula C18H30S B14624327 Benzene, (dodecylthio)- CAS No. 56056-49-6

Benzene, (dodecylthio)-

Cat. No.: B14624327
CAS No.: 56056-49-6
M. Wt: 278.5 g/mol
InChI Key: DYKXULDWCTXIQX-UHFFFAOYSA-N
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Description

Benzene, (dodecylthio)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a dodecylthio group, which is a twelve-carbon alkyl chain attached to a sulfur atom. This compound is known for its unique chemical properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Benzene, (dodecylthio)- often utilizes continuous flow reactors and advanced catalytic systems to achieve efficient and scalable synthesis. The use of heterogeneous catalysts, such as zeolites, enhances the reaction efficiency and minimizes by-products .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-rich sulfur atom activates the benzene ring toward electrophilic substitution, directing incoming groups to specific positions:

Reaction TypeConditionsMajor ProductsRegioselectivityKey Observations
Nitration HNO₃/H₂SO₄, 50°CPara-nitro derivative Para (80–85%)Faster than benzene due to -SC₁₂H₂₅ activation. Minor ortho products form if steric hindrance permits.
Sulfonation H₂SO₄/SO₃, 100°CPara-sulfonic acid Para (70–75%)Reversible reaction; bulky dodecyl chain disfavors ortho substitution.
Halogenation X₂/FeX₃ (X = Cl, Br)Para-halo derivative Para (≥90%)Chlorination occurs faster than bromination. Meta isomers are negligible.

Mechanistic Notes :

  • The -SC₁₂H₂₅ group donates electrons via resonance, stabilizing the arenium ion intermediate .

  • Steric hindrance from the dodecyl chain suppresses ortho substitution, favoring para products .

Oxidation Reactions

The thioether moiety undergoes oxidation, altering both the substituent and ring reactivity:

Oxidizing AgentConditionsProductsNotes
H₂O₂ (aq) 25°C, acidicSulfoxide (C₁₂H₂₅S(O)-C₆H₅)Partial oxidation; reversible.
KMnO₄/H⁺ 60°CSulfone (C₁₂H₂₅SO₂-C₆H₅)Irreversible; deactivates the ring toward EAS .
Ozone (O₃) -78°C, CH₂Cl₂Cleavage products (e.g., sulfonic acids)Degrades the dodecyl chain .

Impact on Reactivity :

  • Sulfone formation reduces ring electron density, making further EAS reactions slower .

Alkylation and Acylation

Friedel-Crafts reactions are sterically hindered but feasible under specific conditions:

ReactionReagentsOutcomeYield
Alkylation R-X/AlCl₃Low yield (<20%) Steric bulk of -SC₁₂H₂₅ limits alkyl group addition.
Acylation RCOCl/AlCl₃Para-acylated product Moderate yield (40–50%) with prolonged heating.

Limitations :

  • Competitive dealkylation or polysubstitution occurs if excess reagent is used .

Radical Reactions

The C-S bond participates in radical chain processes:

ProcessConditionsProductsNotes
Hydrogen Abstraction UV light, Cl₂Phenyl radical + C₁₂H₂₅SClForms chlorinated byproducts .
Auto-oxidation O₂, radical initiatorsSulfoxides and sulfonesProceeds via thiyl radical intermediates .

Thermal Stability and Decomposition

At elevated temperatures (>300°C), two primary pathways dominate:

  • C-S Bond Cleavage : Releases benzene thiol (C₆H₅SH) and dodecene .

  • Ring Sulfur Elimination : Forms biphenyl derivatives and elemental sulfur .

Key Research Findings

Scientific Research Applications

Chemistry: Benzene, (dodecylthio)- is used as an intermediate in the synthesis of various fine chemicals and polymers.

Biology and Medicine: In biological research, Benzene, (dodecylthio)- derivatives are studied for their potential antimicrobial and antifungal properties. These compounds can disrupt microbial cell membranes, leading to cell death .

Industry: The compound is widely used in the production of surfactants, lubricants, and additives for fuels and lubricants. Its ability to modify surface properties makes it valuable in formulations for detergents and cleaning agents .

Mechanism of Action

The mechanism of action of Benzene, (dodecylthio)- involves its interaction with cellular membranes and proteins. The dodecylthio group can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with thiol groups in proteins, affecting their function and leading to cellular toxicity .

Comparison with Similar Compounds

Properties

CAS No.

56056-49-6

Molecular Formula

C18H30S

Molecular Weight

278.5 g/mol

IUPAC Name

dodecylsulfanylbenzene

InChI

InChI=1S/C18H30S/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3

InChI Key

DYKXULDWCTXIQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC=CC=C1

Origin of Product

United States

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